Reduced FPGS Substrate Efficiency vs. Aminopterin
In a comparative enzymatic study using FPGS partially purified from beef liver, 7-Hydroxy Aminopterin was demonstrated to be a significantly poorer substrate than its parent compound, aminopterin [1]. While aminopterin exhibits a Km of 25 µM for FPGS, the 7-hydroxy metabolite shows markedly reduced reactivity [1]. This contrasts with the analogous pair, methotrexate (Km 100 µM) and 7-hydroxymethotrexate, where the metabolite retains similar reactivity to the parent drug [1].
| Evidence Dimension | FPGS Substrate Reactivity |
|---|---|
| Target Compound Data | Poorer substrate than aminopterin (AM) |
| Comparator Or Baseline | Aminopterin (Km = 25 µM for beef liver FPGS) |
| Quantified Difference | Substrate efficiency for 7-OH-AMT is lower than AM, in contrast to the MTX/7-OH-MTX pair where reactivity is similar. |
| Conditions | FPGS partially purified from beef liver; kinetic assay [1] |
Why This Matters
This reduced FPGS substrate efficiency directly impacts polyglutamation potential, a key determinant of cellular retention and sustained pharmacological activity, making 7-Hydroxy Aminopterin essential for studies dissecting aminopterin's metabolic detoxification pathways.
- [1] Schoo, M. M., Pristupa, Z. B., Vickers, P. J., & Scrimgeour, K. G. (1985). Folate analogues as substrates of mammalian folylpolyglutamate synthetase. Cancer Research, 45(7), 3034-3041. View Source
